Lithium zirconate

Catalog No.
S621669
CAS No.
12031-83-3
M.F
Li2O3Zr
M. Wt
153.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium zirconate

CAS Number

12031-83-3

Product Name

Lithium zirconate

IUPAC Name

dilithium;dioxido(oxo)zirconium

Molecular Formula

Li2O3Zr

Molecular Weight

153.2 g/mol

InChI

InChI=1S/2Li.3O.Zr/q2*+1;;2*-1;

InChI Key

PSKLXRHTVCSWPJ-UHFFFAOYSA-N

SMILES

[Li+].[Li+].[O-][Zr](=O)[O-]

Synonyms

Li2ZrO3, lithium zirconate

Canonical SMILES

[Li+].[Li+].[O-][Zr](=O)[O-]

The exact mass of the compound Lithium zirconate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Zirconium - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium zirconate (Li2ZrO3) is a specialized ceramic material procured for its thermochemical stability, ionic conductivity, and reversible high-temperature reactivity. In industrial and advanced research applications, it serves three primary functions: as a high-temperature CO2 chemisorbent, as a protective ion-conducting coating for high-nickel lithium-ion battery cathodes, and as a low-activation tritium breeding material for nuclear fusion reactors. Unlike generic lithium salts, Li2ZrO3 is characterized by its high melting point (approx. 720 °C), insolubility in water, and ability to facilitate rapid lithium-ion transport while resisting chemical degradation from acidic byproducts like hydrofluoric acid (HF) in battery electrolytes[1].

Substituting Li2ZrO3 with in-class alternatives like lithium orthosilicate (Li4SiO4) or lithium titanate (Li2TiO3) often fails due to divergent thermomechanical and kinetic profiles. While Li4SiO4 possesses a higher theoretical CO2 capture capacity, it exhibits different sintering behaviors and moisture sensitivities that limit its long-term cyclic stability in specific sorption-enhanced reforming environments. In battery manufacturing, attempting to replace Li2ZrO3 coatings with high-temperature perovskites (e.g., LLTO) requires sintering temperatures exceeding 800 °C, which induces severe Ni2+/Li+ cation mixing and degrades the capacity of Ni-rich NCM cathodes. Li2ZrO3 can be processed at lower temperatures as a nanoscale sol-gel coating, preserving the underlying transition metal oxide structure while effectively neutralizing HF attack [1].

Nanocrystalline vs. Solid-State Synthesis for High-Temperature CO2 Capture

The synthesis route of Li2ZrO3 dictates its viability for industrial CO2 capture. Conventional solid-state synthesized Li2ZrO3 exhibits sluggish kinetics, requiring over 50 hours to reach CO2 saturation at 873 K. In contrast, nanocrystalline tetragonal Li2ZrO3 prepared via soft-chemistry routes demonstrates faster capture rates and regeneration properties, achieving rapid saturation without the kinetic bottlenecks of the solid-state baseline [1].

Evidence DimensionTime to CO2 saturation at 873 K
Target Compound DataRapid saturation (minutes to hours) with high cyclic stability for nanocrystalline Li2ZrO3
Comparator Or Baseline>50 hours for pure solid-state synthesized Li2ZrO3
Quantified DifferenceOrders of magnitude reduction in saturation time
ConditionsHigh-temperature (873 K) CO2 chemisorption in a tapered element oscillating microbalance (TEOM)

Procurement must specify the synthesis method (e.g., soft-chemistry/nanocrystalline) rather than just the chemical formula to ensure the material meets the kinetic requirements of dynamic CO2 separation processes.

Cathode Surface Protection and Capacity Retention in Ni-Rich Batteries

Applying Li2ZrO3 (LZO) as a surface coating on Ni-rich NCM cathodes mitigates capacity fading caused by electrolyte side reactions and microcracking. Studies show that LZO-modified NCM cathodes maintain 92.64% capacity retention after 100 cycles at 0.2C, whereas bare NCM cathodes degrade to 87.20% under identical conditions. The Li2ZrO3 layer acts as an HF scavenger and an ionic conductor, preventing the dissolution of transition metals while facilitating Li+ diffusion [1].

Evidence DimensionDischarge capacity retention after 100 cycles
Target Compound Data92.64% capacity retention (LZO-modified NCM)
Comparator Or Baseline87.20% capacity retention (Bare NCM)
Quantified Difference5.44% absolute improvement in capacity retention over 100 cycles
Conditions0.2C charge/discharge cycling between 2.75 and 4.4 V

Battery manufacturers procure Li2ZrO3 precursors to formulate protective coatings that directly extend the cycle life of high-energy-density lithium-ion cells.

Long-Term Tritium Inventory Stability in Fusion Blankets

In nuclear fusion applications, Li2ZrO3 is evaluated against other lithium ceramics for its tritium release behavior under irradiation. During the BEATRIX-II extended burnup (5%) experiments, Li2ZrO3 maintained a low and stable tritium inventory, fluctuating only between 0.06 and 0.14 Ci. This confirms that Li2ZrO3 resists irradiation-induced inventory buildup, ensuring a steady and predictable release of tritium fuel without the fracturing seen in some alternative silicate ceramics [1].

Evidence DimensionTritium inventory change during extended irradiation (5% burnup)
Target Compound Data0.06 to 0.14 Ci (low and stable inventory)
Comparator Or BaselineAlternative ceramics prone to irradiation-induced trapping and fracturing
Quantified DifferenceNegligible increase in tritium inventory post-irradiation
ConditionsIn-situ tritium recovery during extended fast neutron irradiation (BEATRIX-II)

Nuclear engineers select Li2ZrO3 when long-term neutronic stability and predictable, low-retention tritium recovery are critical for reactor operation.

High-Temperature CO2 Sorbents for Syngas Purification

Based on its rapid chemisorption kinetics when synthesized in nanocrystalline form, Li2ZrO3 is a highly effective choice for sorption-enhanced reforming processes (SERP). It removes CO2 from hot syngas or flue gas at temperatures (723–873 K) where traditional liquid amine scrubbers fail, directly leveraging the kinetic advantages outlined in the evidence guide [1].

Protective Coatings for High-Voltage Ni-Rich Cathodes

Li2ZrO3 is recommended as a nanoscale surface coating material for NCM and NCA battery cathodes. By preventing direct contact between the active material and the acidic electrolyte, it suppresses transition metal dissolution and structural degradation, directly resulting in the >92% capacity retention demonstrated in comparative cycling tests [2].

Solid Tritium Breeder Pebbles for Fusion Reactors

Due to its low activation profile and stable tritium inventory under extended neutron irradiation, Li2ZrO3 is utilized in the fabrication of ceramic pebble beds for fusion reactor breeding blankets. Its resistance to irradiation-induced trapping ensures reliable in-situ tritium recovery [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12031-83-3

General Manufacturing Information

Zirconate (ZrO32-), lithium (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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